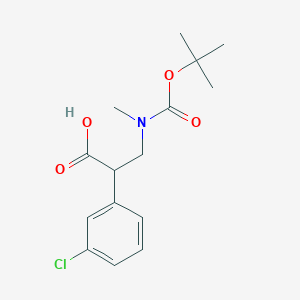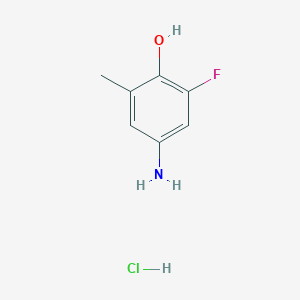
4-Amino-2-fluoro-6-methylphenol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-fluoro-6-methylphenol hydrochloride is a chemical compound with a molecular formula of C7H9ClFNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-6-methylphenol hydrochloride typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-amino-2-fluoro-6-methylphenol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-amino-2-fluoro-6-methylphenol hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-fluoro-6-methylphenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-amino-2-fluoro-6-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-amino-2-fluoro-6-methylphenol hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methylphenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-amino-2-fluorophenol: Lacks the methyl group, which can influence its solubility and interaction with molecular targets.
2-fluoro-6-methylphenol: Lacks the amino group, affecting its ability to participate in certain chemical reactions.
Uniqueness
4-amino-2-fluoro-6-methylphenol hydrochloride is unique due to the combination of the amino, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9ClFNO |
|---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
4-amino-2-fluoro-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-4-2-5(9)3-6(8)7(4)10;/h2-3,10H,9H2,1H3;1H |
InChI Key |
TVPOPKBHIWUSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)

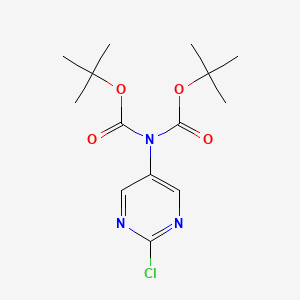
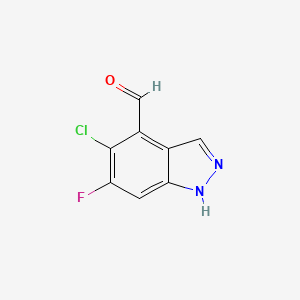

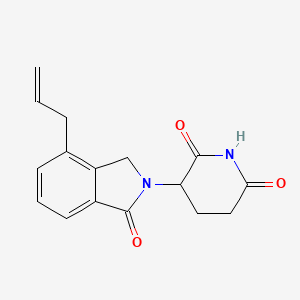
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
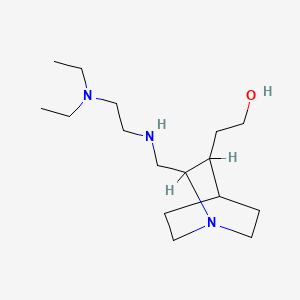
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
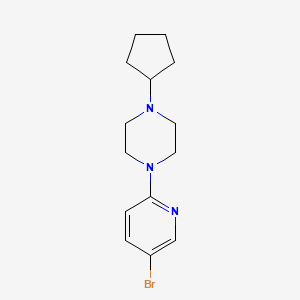
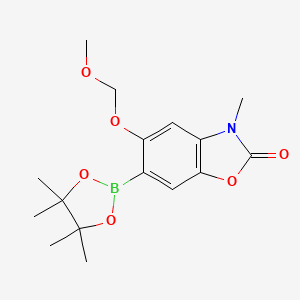
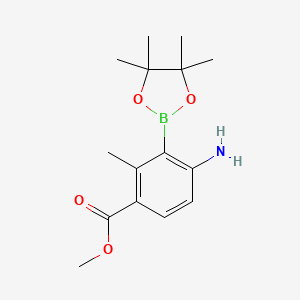
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
